

Application Note: RP-HPLC Method for Ensitrelvir

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Compound Focus: Ensitrelvir Fumarate

CAS No.: 2757470-18-9

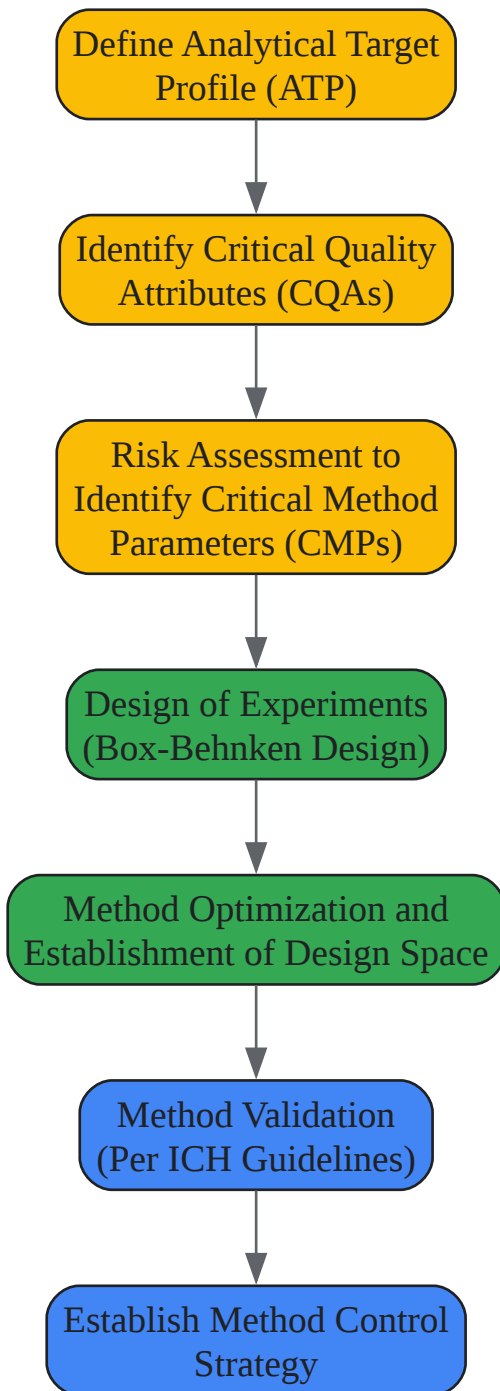
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This application note outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ensitrelvir in bulk and pharmaceutical dosage forms. The method was developed using an Analytical Quality by Design framework, ensuring robustness and reliability for routine quality control analysis [1].

- **Analytical Technique:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Scope:** Assay of Ensitrelvir in pure active pharmaceutical ingredient (API) and solid oral dosage forms.
- **Key Advantages:**
 - Employs an **AQbD** approach for enhanced method understanding and control.
 - Uses a **Box-Behnken Design** for systematic optimization, defining a design space for robust method performance.
 - The method is validated as per **ICH Q2(R1)** guidelines [1].

The following workflow illustrates the key stages of the AQbD-based method development process.



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Detailed Experimental Protocol

Here you will find the specific materials, instruments, and a step-by-step procedure to implement this method in the laboratory.

Materials and Instruments

- **API:** Ensitrelvir pure reference standard [1].
- **Chemicals:** Acetonitrile (HPLC grade), Triethylamine (Analytical grade), and reagents for pH adjustment [1].
- **Mobile Phase:** A mixture of **Acetonitrile:Triethylamine pH: 4 (60:40 v/v)**. The pH is adjusted using a suitable acid (e.g., ortho-phosphoric acid) and the solution is filtered and degassed [1].
- **Diluent:** A suitable solvent, typically the mobile phase or a mixture compatible with it [1].
- **Instrument:** Standard HPLC system with a UV or DAD detector [1].
- **Column:** **PLATSIL C18-EP column** (250 mm × 4.6 mm, 5 μm) [1].

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	PLATSIL C18-EP (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase	Acetonitrile:Triethylamine pH 4.0 (60:40 v/v) [1]
Flow Rate	1.0 mL/min [1]
Detection Wavelength	228 nm [1]
Column Temperature	Ambient (or as specified for stability)
Injection Volume	As per system suitability (e.g., 10-20 μL)
Retention Time of Ensitrelvir	Approximately 9.6 minutes [1]

Step-by-Step Procedure

- **Preparation of Standard Stock Solution:** Accurately weigh and transfer about 25 mg of Ensitrelvir reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a primary stock solution of 1000 μg/mL [1].

- **Preparation of Working Standard Solution:** Pipette 0.6 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a working concentration [1].
- **Sample Preparation (Tablet Dosage Form):** Weigh and powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of Ensitrelvir into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, cool, and make up to volume with the diluent. Filter, and then dilute the filtrate appropriately to obtain a solution within the working concentration range [1].
- **System Equilibration:** Prime the HPLC system with the mobile phase and allow it to pass through the column at the set flow rate until a stable baseline is achieved.
- **Chromatographic Run:** Inject the prepared solutions (standard and sample) into the HPLC system using the parameters listed in the table above. Record the chromatograms and measure the peak responses.

Method Optimization and Validation

The method was rigorously optimized and validated. The key parameters and outcomes are detailed below.

Method Optimization via AQbD

A three-factor, three-level Box-Behnken Design was employed to optimize the method. The independent variables and their levels were [1]:

- **Flow Rate** (e.g., 0.8, 1.0, 1.2 mL/min)
- **Organic Phase Ratio** in the mobile phase
- **Runtime**

The dependent responses monitored were **Retention Time** and **Tailing Factor**. The model established the relationship between these factors and responses, allowing for the selection of the optimal conditions that yield a retention time of ~9.6 min and a tailing factor of 1.28 [1].

Summary of Validation Parameters

The method was validated according to ICH guidelines, with the following results [1]:

| Validation Parameter | Result / Description | | :--- | :--- | | **Linearity Range** | 10 - 50 µg/mL [1] | | **Correlation Coefficient (r²)** | 0.991 [1] | | **Precision (% RSD)** | Intra-day: ≤ 1.6% | Inter-day: ≤ 0.9% [1] | | **Accuracy (% Recovery)** | Reported to be within the acceptable range of 98-102% [1] | | **System Suitability** | **Tailing Factor:** 1.28 | **Theoretical Plates:** > 4883 [1] | | **Robustness** | Found to be robust for deliberate, small changes in flow rate and mobile phase composition, with %RSD < 2% [1] | | **Specificity** | The method is confirmed to be specific for Ensitrelvir, with no interference from excipients or degradation products, as confirmed by peak purity data [1]. |

Discussion and Analyst Notes

- **A Modern Approach:** The use of AQBd and experimental design is a proactive paradigm that builds quality into the analytical method from the start, ensuring it remains robust throughout its lifecycle [1].
- **System Suitability:** Before analyzing unknown samples, perform a system suitability test using the working standard solution. The chromatogram should meet the pre-defined criteria for retention time, tailing factor, and theoretical plates [1].
- **Forced Degradation Studies:** While the primary study confirms specificity, you can conduct forced degradation studies on the drug product under stress conditions (acid, base, oxidation, thermal, and photolytic) to further demonstrate the stability-indicating nature of the method.

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References

1. Box-Behnken Design Assisted AQBd Approach for the ... [biotech-asia.org]

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